Cas no 925608-01-1 (1-(4-Ethoxyphenyl)propan-1-amine)

1-(4-Ethoxyphenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(4-Ethoxyphenyl)propan-1-amine
- SCHEMBL8285902
- STK414014
- 925608-01-1
- AKOS016345325
- AKOS000149332
- CS-0313798
- MFCD09431258
- AS-61072
- 1-(4-ethoxyphenyl)-1-propanamine
- N16809
- ALBB-002129
-
- MDL: MFCD09431258
- インチ: 1S/C11H17NO/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8,11H,3-4,12H2,1-2H3
- InChIKey: CXGWGKBEIXPOKA-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=CC(=CC=1)C(CC)N
計算された属性
- せいみつぶんしりょう: 179.131014166g/mol
- どういたいしつりょう: 179.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-(4-Ethoxyphenyl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E677300-50mg |
1-(4-ethoxyphenyl)propan-1-amine |
925608-01-1 | 50mg |
$ 115.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D960556-100mg |
1-(4-ethoxyphenyl)-1-propanamine |
925608-01-1 | 95% | 100mg |
$180 | 2024-06-06 | |
eNovation Chemicals LLC | D960556-250mg |
1-(4-ethoxyphenyl)-1-propanamine |
925608-01-1 | 95% | 250mg |
$260 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384468-250mg |
1-(4-Ethoxyphenyl)propan-1-amine |
925608-01-1 | 95% | 250mg |
¥4536.00 | 2024-04-25 | |
abcr | AB493080-1g |
1-(4-Ethoxyphenyl)-1-propanamine; . |
925608-01-1 | 1g |
€1175.00 | 2025-02-17 | ||
1PlusChem | 1P00GW4K-1g |
1-(4-ethoxyphenyl)-1-propanamine |
925608-01-1 | 95% | 1g |
$603.00 | 2024-04-20 | |
eNovation Chemicals LLC | D960556-100mg |
1-(4-ethoxyphenyl)-1-propanamine |
925608-01-1 | 95% | 100mg |
$195 | 2025-02-27 | |
eNovation Chemicals LLC | D960556-250mg |
1-(4-ethoxyphenyl)-1-propanamine |
925608-01-1 | 95% | 250mg |
$270 | 2025-02-27 | |
TRC | E677300-10mg |
1-(4-ethoxyphenyl)propan-1-amine |
925608-01-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
TRC | E677300-100mg |
1-(4-ethoxyphenyl)propan-1-amine |
925608-01-1 | 100mg |
$ 185.00 | 2022-06-05 |
1-(4-Ethoxyphenyl)propan-1-amine 関連文献
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
1-(4-Ethoxyphenyl)propan-1-amineに関する追加情報
Introduction to 1-(4-Ethoxyphenyl)propan-1-amine (CAS No. 925608-01-1)
1-(4-Ethoxyphenyl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 925608-01-1, is a significant compound in the realm of pharmaceutical chemistry and biochemical research. This amine derivative features a unique structural framework comprising an ethoxy-substituted phenyl ring linked to a propylamine moiety. Such structural motifs are of considerable interest due to their potential pharmacological properties, which have been the subject of extensive investigation in recent years.
The compound’s chemical structure, characterized by its aromatic and aliphatic components, positions it as a versatile intermediate in synthetic chemistry. The presence of the ethoxy group on the phenyl ring influences its electronic properties, making it a candidate for various chemical modifications that can tailor its reactivity and biological activity. This adaptability has made 1-(4-Ethoxyphenyl)propan-1-amine a valuable building block in the development of novel molecules.
In the context of modern drug discovery, the exploration of amine derivatives has gained prominence due to their role in modulating biological pathways. The propylamine side chain in 1-(4-Ethoxyphenyl)propan-1-amine contributes to its potential interaction with biological targets, such as enzymes and receptors. Recent studies have highlighted the importance of such structural features in enhancing binding affinity and selectivity, which are critical for therapeutic efficacy.
One of the most compelling aspects of 1-(4-Ethoxyphenyl)propan-1-amine is its utility as a precursor in synthesizing more complex pharmacophores. Researchers have leveraged this compound to develop molecules with potential applications in treating neurological disorders, inflammatory conditions, and other diseases. The ethoxyphenyl moiety, in particular, has been studied for its ability to influence metabolic stability and bioavailability—key factors in drug development.
The synthesis of 1-(4-Ethoxyphenyl)propan-1-amine typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired carbon-carbon bonds with high precision.
From a biochemical perspective, 1-(4-Ethoxyphenyl)propan-1-amine has been investigated for its interactions with enzymes and signaling pathways. For instance, derivatives of this compound have shown promise in modulating neurotransmitter systems, which could be relevant for developing treatments targeting conditions like depression or anxiety. The phenyl ring’s ability to engage with aromatic hydrophobic pockets in proteins further enhances its potential as a pharmacological tool.
The pharmacokinetic properties of 1-(4-Ethoxyphenyl)propan-1-amine are also of great interest. Studies indicate that modifications to its structure can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profiles. This underscores the importance of designing molecules with optimized physicochemical properties for clinical success. Computational modeling and high-throughput screening have accelerated the process of identifying promising derivatives from this scaffold.
In recent years, there has been growing interest in exploring 1-(4-Ethoxyphenyl)propan-1-amine as part of combinatorial chemistry libraries. By generating diverse analogs through systematic variation of substituents, researchers can rapidly screen for compounds with enhanced biological activity. Such libraries are invaluable resources for identifying lead candidates that can be further optimized through structure-based drug design.
The role of 1-(4-Ethoxyphenyl)propan-1-amine in medicinal chemistry extends beyond its use as an intermediate. It has also been employed in studying enzyme mechanisms and developing inhibitors for therapeutic purposes. For example, derivatives of this compound have been used to probe the active sites of monoamine oxidases (MAOs), enzymes involved in neurotransmitter degradation. Understanding these interactions can lead to the development of more effective drugs with improved side-effect profiles.
As research continues to evolve, new applications for 1-(4-Ethoxyphenyl)propan-1-amine are likely to emerge. The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has opened up new avenues for predicting molecular properties and designing novel derivatives with desired characteristics. These technologies can help identify promising candidates from large chemical spaces much faster than traditional methods alone.
The safety and regulatory aspects of working with 1-(4-Ethoxyphenyl)propan-1-amine are also important considerations. While it is not classified as a hazardous or controlled substance under current regulations, proper handling procedures should be followed to ensure safe laboratory practices. Storage conditions should be optimized to prevent degradation, and exposure guidelines should be adhered to during synthesis and characterization.
In conclusion, 1-(4-Ethoxyphenyl)propan-1-amine (CAS No. 925608-01-1) represents a fascinating compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable tool for synthesizing novel molecules with therapeutic applications across various disease areas. As our understanding of biological systems continues to advance, 1-(4-Ethoxyphenyl)propan-1-amine is poised to play an increasingly important role in shaping the future of medicine.
925608-01-1 (1-(4-Ethoxyphenyl)propan-1-amine) 関連製品
- 104294-63-5(1-(4-Ethoxyphenyl)ethanamine)
- 603945-50-2(1-(3-Ethoxyphenyl)ethanamine)
- 83948-35-0(1-(4-Methoxyphenyl)propan-1-amine)
- 871325-57-4(3-Bromo-2-fluoro-5-(trifluoromethyl)benzylamine)
- 476634-11-4(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide)
- 1250884-35-5(tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)
- 185058-65-5(1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzodimidazol-2(3H)-one)
- 2229460-85-7(tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate)
- 14860-89-0(2-3-(propan-2-yl)phenylpropan-2-ol)
- 2035021-78-2((2E)-3-(thiophen-2-yl)-N-(thiophen-2-yl)(thiophen-3-yl)methylprop-2-enamide)
